N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide
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Overview
Description
N-(3-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE is a complex organic compound that features a benzodiazole core linked to a tert-butylphenyl group and a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Tert-Butylphenyl Group: The tert-butylphenyl group is introduced via a Friedel-Crafts alkylation reaction, using tert-butylbenzene and a suitable alkylating agent.
Linking the Propyl Chain: The propyl chain is attached through a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the benzodiazole core.
Formation of the Methylpropanamide Moiety: The final step involves the amidation reaction, where the propyl chain is reacted with 2-methylpropanoyl chloride in the presence of a base to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(3-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core may interact with active sites, while the tert-butylphenyl group and methylpropanamide moiety contribute to the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE: Similar structure but with a methyl group instead of a tert-butyl group.
N-(3-{1-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness
The presence of the tert-butyl group in N-(3-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE provides unique steric and electronic properties that can influence its reactivity and interactions with molecular targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C25H33N3O |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[3-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]propyl]-2-methylpropanamide |
InChI |
InChI=1S/C25H33N3O/c1-18(2)24(29)26-16-8-11-23-27-21-9-6-7-10-22(21)28(23)17-19-12-14-20(15-13-19)25(3,4)5/h6-7,9-10,12-15,18H,8,11,16-17H2,1-5H3,(H,26,29) |
InChI Key |
BWWVVANEAVVWSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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